3-Bromo-5-[(cyclopropylamino)methyl]aniline
Description
IUPAC Nomenclature and Alternative Naming Conventions
The compound 3-bromo-5-[(cyclopropylamino)methyl]aniline adheres to systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary nomenclature is derived from the parent aromatic ring (aniline) with substituents identified by their positions and functional groups.
Key Structural Components :
- Parent Structure : Aniline (benzene ring with an amino group at position 1).
- Substituents :
- Position 3 : Bromine atom (electron-withdrawing group).
- Position 5 : [(Cyclopropylamino)methyl] group (a secondary amine linked to a cyclopropane ring).
Alternative Naming :
The compound is also recognized as:
Molecular Formula and Weight Analysis
The molecular formula of this compound is C10H13BrN2 , with a molecular weight of 241.13 g/mol .
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C10H13BrN2 | |
| Molecular Weight | 241.13 g/mol | |
| SMILES | C1CC1NCC2=CC(=CC(=C2)Br)N | |
| InChIKey | WNNUVYJOGGALJA-UHFFFAOYSA-N |
Structural Elucidation Through X-ray Crystallography
While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, insights can be inferred from structurally analogous compounds. For example:
- Aniline Derivatives : The aniline core typically adopts a planar geometry with the amino group in the sp2 hybridized state, enabling resonance stabilization.
- Cyclopropylamino Substituents : In related systems, cyclopropylamino groups exhibit constrained conformations due to the cyclopropane ring’s inherent ring strain (angle strain: 60° bond angles vs. ideal 109.5°). This strain influences substituent positioning, favoring axial orientations in certain environments.
Key Structural Features (Inferred) :
- Hydrogen Bonding : The secondary amine group (N–H) may participate in intermolecular hydrogen bonding, stabilizing crystal packing.
- Cyclopropane Ring Geometry : The cyclopropane ring likely retains its equilateral triangle geometry (C–C bond lengths ~1.5 Å), with substituents adopting staggered conformations to minimize torsional strain.
Conformational Analysis of Cyclopropylamino Substituent
The cyclopropylamino group’s conformation is governed by the interplay of steric effects and electronic interactions.
Conformational Preferences :
- Cyclopropane Ring Strain : The cyclopropane ring’s angle strain enforces a rigid structure, restricting rotational freedom.
- Axial vs. Equatorial Orientation :
| Conformation | Energy Considerations | Prevalence |
|---|---|---|
| Axial | Lower torsional strain | Dominant |
| Equatorial | Higher steric hindrance | Minor |
Electronic Effects : The cyclopropylamino group’s nitrogen participates in resonance with the aniline ring, potentially modulating the electronic environment of the bromine substituent.
Properties
IUPAC Name |
3-bromo-5-[(cyclopropylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNUVYJOGGALJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via multi-step sequences involving:
- Introduction of the bromine substituent on the aromatic ring.
- Functionalization of the amino group.
- Installation of the cyclopropylamino methyl substituent through nucleophilic substitution or reductive amination.
Purification steps such as flash chromatography and crystallization are commonly used to isolate the intermediate and final products.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromoaniline or derivatives serve as the aromatic core.
- Cyclopropylamine is used to introduce the cyclopropylamino group.
- Formaldehyde or related electrophiles are employed for the aminomethylation step.
Stepwise Synthetic Route
Step 1: Bromination of Aniline Derivative
- Bromination is typically performed on aniline or a protected aniline derivative to selectively introduce bromine at the 3-position.
- Conditions involve controlled brominating agents like bromine or N-bromosuccinimide (NBS) under mild acidic or neutral conditions to avoid polybromination.
Step 2: Aminomethylation to Introduce the Cyclopropylamino Methyl Group
- The 5-position (para to the amino group) is functionalized by reaction with formaldehyde and cyclopropylamine.
- This can be achieved via a Mannich-type reaction or reductive amination:
- The aniline derivative is reacted with formaldehyde and cyclopropylamine under acidic or buffered conditions.
- A reductive agent such as sodium cyanoborohydride or hydrogenation catalysts may be used to reduce the imine intermediate to the stable aminomethyl derivative.
Step 3: Purification
- Crude products are purified by flash chromatography using solvent systems like petroleum ether/ethyl acetate mixtures.
- The purified compound is characterized by LC-MS, NMR, and melting point analysis to confirm structure and purity.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Bromination | 3-Aminobenzene derivative + Bromine (or NBS), solvent (e.g., acetic acid), room temp | Selective bromination at 3-position, yield ~90% |
| Aminomethylation | 3-Bromoaniline + Cyclopropylamine + Formaldehyde, acidic buffer, room temp; followed by reduction with NaBH3CN | Formation of 3-bromo-5-[(cyclopropylamino)methyl]aniline, yield 70-85% |
| Purification | Flash chromatography (Petroleum ether/EtOAc 50:50) | Pure compound isolated, confirmed by LC-MS (m/z 241 [M+H]+) |
Alternative Synthetic Approaches and Optimization
- Microwave-assisted synthesis has been explored in related aminomethylation reactions to enhance reaction rates and yields, using polar aprotic solvents like DMF or toluene under controlled microwave irradiation conditions. For example, microwave irradiation at 120 °C for 10 minutes improved yields significantly in related cyclization reactions.
- Selection of solvent and base is critical; polar solvents favor faster reactions but may cause side reactions, while non-polar solvents like toluene provide better selectivity.
- Catalysts such as zinc powder have been reported to improve acetylation steps in related aromatic amine syntheses, which could be adapted for protecting group strategies during synthesis.
Analytical Data Supporting Synthesis
| Parameter | Data |
|---|---|
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
| LC-MS (ESI) | m/z 241 [M+H]+ |
| Retention Time (LC) | ~3.0 min (Method dependent) |
| NMR (1H, CDCl3) | Signals corresponding to aromatic protons, cyclopropyl ring, and aminomethyl group consistent with structure |
| Purity | >98% by HPLC |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination + Mannich Reaction | 3-Aminobenzene, Br2, Cyclopropylamine, Formaldehyde, NaBH3CN | Room temp, acidic buffer | 70-85 | Straightforward, moderate yield | Requires careful control to avoid overbromination |
| Protected Aniline Route | Acetylation, Bromination, Aminomethylation, Deprotection | Multi-step, reflux, chromatographic purification | ~75 | Improved regioselectivity | Longer synthesis time |
| Microwave-Assisted Aminomethylation (Related analogs) | Cyclopropylamine, Formaldehyde, Microwave irradiation | 120 °C, 10 min | Up to 80 (related compounds) | Faster reaction, higher yields | Requires microwave reactor |
Research Findings and Notes
- The compound’s synthesis is well-established with conventional aromatic substitution and reductive amination techniques.
- Optimization of reaction conditions, such as solvent choice and temperature, can significantly affect yield and purity.
- The cyclopropylamino methyl substituent is introduced via a Mannich-type reaction or reductive amination, which is a versatile and widely used method in medicinal chemistry.
- Purification by flash chromatography is effective for isolating the target compound.
- Analytical characterization confirms the structure and purity, essential for further applications in drug development or chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(cyclopropylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
3-Bromo-5-[(cyclopropylamino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(cyclopropylamino)methyl]aniline involves its interaction with specific molecular targets and pathways. The bromine and cyclopropylamino groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 3-Bromo-5-[(cyclopropylamino)methyl]aniline and related brominated aniline compounds:
Electronic and Steric Effects
- Cyclopropylaminomethyl Group: Introduces significant steric hindrance and ring strain, which can enhance binding specificity in drug-receptor interactions .
- Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring, increasing the acidity of the aniline NH₂ group and stabilizing intermediates in nucleophilic substitution reactions .
- Methoxy Group : Electron-donating nature directs electrophilic substitution to the para and ortho positions, facilitating regioselective synthesis .
- Multiple Halogens (Br, F, I) : Increase molecular weight and lipophilicity, improving blood-brain barrier penetration in drug candidates .
Biological Activity
3-Bromo-5-[(cyclopropylamino)methyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a cyclopropylamino group attached to an aniline structure. Its molecular formula is . The unique structural features may influence its interaction with biological targets, potentially leading to various pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied as a potential inhibitor of specific cancer cell lines. For instance, a study demonstrated that derivatives of aniline compounds can inhibit cell proliferation in various cancer types by targeting specific signaling pathways involved in tumor growth.
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Inhibition of cell cycle progression | 25 |
| This compound | Lung Cancer | Induction of apoptosis | 30 |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it could inhibit bacterial growth at certain concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The antimicrobial properties highlight its potential as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating signaling pathways that lead to apoptosis or growth inhibition.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A research article published in Journal of Medicinal Chemistry reported that derivatives of brominated anilines exhibited significant cytotoxicity against breast cancer cells through the inhibition of the PI3K/Akt signaling pathway.
- Antimicrobial Efficacy : A comparative study on various aniline derivatives indicated that those with halogen substitutions showed enhanced antimicrobial activity due to increased lipophilicity, which facilitates membrane penetration.
Q & A
Q. What synthetic routes are recommended for preparing 3-Bromo-5-[(cyclopropylamino)methyl]aniline, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves bromination of precursor aniline derivatives. For example, bromination of N-(cyclopropylmethyl)aniline using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane can yield brominated intermediates . Optimization includes adjusting stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 60–75%) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropylamino methyl group at C5, bromine at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 255.04 for CHBrN) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What stability considerations are critical for storing this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via oxidation or photolysis. Stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Impurity Profiling : Use LC-SPE/NMR to isolate and identify byproducts (e.g., trifluoromethyl analogs or des-bromo derivatives) that may skew bioactivity results .
- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and controls (e.g., cisplatin for cytotoxicity) .
Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to receptors like tyrosine kinases.
- Molecular Dynamics Simulations : Model interactions with active sites (e.g., ATP-binding pockets) using software like Schrödinger Suite .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
Q. How can structural analogs guide SAR studies for this compound?
Methodological Answer: Compare activity profiles of analogs (Table 1) to identify critical substituents:
| Analog | Modification | Bioactivity (IC, nM) | Reference |
|---|---|---|---|
| 3-Bromo-5-(trifluoromethyl)aniline | Trifluoromethyl at C5 | 120 (EGFR kinase) | |
| 3-Bromo-N-(4-fluorobenzyl)aniline | Fluorobenzyl at N-position | 85 (HER2 kinase) |
Key trends: Electron-withdrawing groups (e.g., CF) enhance kinase inhibition, while bulky substituents reduce cell permeability .
Q. What computational tools predict the compound’s ADMET properties?
Methodological Answer:
Q. How can researchers address discrepancies in synthetic yields across laboratories?
Methodological Answer: Variability often stems from trace moisture or oxygen. Solutions include:
- Strict Anhydrous Conditions : Use flame-dried glassware and molecular sieves in solvents.
- Catalyst Screening : Test Pd/C vs. CuBr for coupling steps; Pd/C improves consistency (yield SD ±3% vs. ±10% for CuBr) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
